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Compound of Interest

Compound Name: Einecs 256-689-5

Cat. No.: B15471930 Get Quote

Disclaimer: The provided EINECS number 256-689-5 does not correspond to a publicly

registered chemical substance in the European Chemicals Agency (ECHA) database.

Consequently, no specific data or studies are available for a compound with this identifier. The

following information is based on the chemically related substance, 2-(2-(2-

methoxyethoxy)ethoxy)acetic acid (CAS RN: 16024-58-1), and general principles of bone

targeting for research and drug development professionals.

Introduction to 2-(2-(2-methoxyethoxy)ethoxy)acetic
acid
2-(2-(2-methoxyethoxy)ethoxy)acetic acid is a bifunctional molecule characterized by a

carboxylic acid group and a short polyethylene glycol (PEG) chain.[1] This structure imparts

both hydrophilicity and a reactive handle for conjugation. While no direct studies link this

specific molecule to bone targeting, its properties as a PEG linker are relevant in the broader

context of drug delivery systems.[1] Its derivatives, such as those with amino groups, are used

in the synthesis of more complex molecules, including linkers for antibody-drug conjugates and

PROTACs.[2]
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Property Value Reference

CAS Number 16024-58-1 [3]

Molecular Formula C7H14O5

Appearance
Colorless to Almost colorless

clear liquid
[1]

Boiling Point 140 °C (2 mbar) [3]

Density 1.157 g/cm3 [3]

Synonyms 3,6,9-Trioxadecanoic Acid [1]

Hypothetical Application in Bone Targeting: A
Conceptual Framework
While no direct evidence exists for the use of 2-(2-(2-methoxyethoxy)ethoxy)acetic acid in bone

targeting, its structure could theoretically be incorporated into a bone-targeting drug conjugate.

The general strategy for creating such a system involves three key components: a bone-

targeting moiety, a linker (where a derivative of this molecule could be used), and a therapeutic

or imaging agent.

Bone-targeting drugs typically utilize an affinity for hydroxyapatite, the primary mineral

component of bone.[4] Common targeting moieties include bisphosphonates (e.g.,

alendronate) and negatively charged amino acid sequences (e.g., oligo-aspartic acid).[4][5]

Below is a conceptual workflow for developing a bone-targeting agent using a PEG linker.

Conceptual workflow for the development of a bone-targeting conjugate.

General Protocols for Bone Targeting Studies
The following are generalized protocols for key experiments in bone targeting research, which

would be applicable to a novel bone-targeting conjugate.

In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of the conjugate for bone mineral.
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Protocol:

Prepare a solution of the test conjugate at various concentrations.

Add the solutions to wells of a microplate containing a known amount of hydroxyapatite (HA)

particles.

Incubate the plate with gentle agitation to allow for binding.

Centrifuge the plate to pellet the HA particles.

Carefully collect the supernatant.

Quantify the concentration of the unbound conjugate in the supernatant using a suitable

analytical method (e.g., UV-Vis spectroscopy if the conjugate has a chromophore, or HPLC).

Calculate the percentage of bound conjugate at each concentration.

In Vivo Biodistribution and Pharmacokinetic Studies
These studies determine how the conjugate is distributed throughout the body over time and its

clearance rate.

Protocol:

Synthesize a radiolabeled or fluorescently-tagged version of the bone-targeting conjugate.

Administer the labeled conjugate to a cohort of laboratory animals (e.g., mice or rats) via

intravenous injection.

At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a subset of

the animals.

Harvest major organs and tissues, including bone (femur and tibia), muscle, liver, spleen,

kidneys, and blood.

Quantify the amount of radioactivity or fluorescence in each tissue sample.

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
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For pharmacokinetic analysis, fit the blood concentration-time data to a suitable model to

determine parameters such as half-life, clearance, and volume of distribution.

Expected Data Presentation:

Time Point %ID/g Bone %ID/g Liver %ID/g Kidney %ID/g Blood

1 hour

4 hours

24 hours

48 hours

Signaling Pathways in Bone Remodeling
While not directly related to the provided EINECS number, understanding the signaling

pathways involved in bone remodeling is crucial for developing bone-targeted therapies. Key

pathways include the RANK/RANKL/OPG pathway, which governs osteoclast differentiation

and activity, and the Wnt signaling pathway, which is critical for osteoblast function and bone

formation.
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Simplified RANK/RANKL/OPG signaling pathway in bone remodeling.

Conclusion
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While the specific compound associated with EINECS 256-689-5 could not be identified for

bone targeting applications, the principles and protocols outlined above provide a general

framework for researchers and drug development professionals interested in this field. The

development of effective bone-targeting agents relies on the synergistic combination of a bone-

seeking moiety, a stable and effective linker, and a potent therapeutic or imaging payload.

Rigorous in vitro and in vivo evaluation is essential to validate the efficacy and safety of any

new bone-targeting conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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